molecular formula C13H20BNO2 B15326319 1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole

1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole

Cat. No.: B15326319
M. Wt: 233.12 g/mol
InChI Key: WRAFNCHDGBNTEJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with a methyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

The synthesis of 1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methylpyrrole and a suitable boron-containing reagent such as bis(pinacolato)diboron.

    Reaction Conditions: The reaction is often catalyzed by a palladium complex under inert atmosphere conditions. A common solvent used is tetrahydrofuran (THF), and the reaction is typically carried out at elevated temperatures.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products from these reactions include various substituted pyrroles and boronic esters.

Scientific Research Applications

1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in cancer therapy.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in materials science.

Comparison with Similar Compounds

1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can be compared with similar compounds such as:

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound also features a boronic ester moiety and is used in similar cross-coupling reactions.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester, used in the synthesis of thiophene derivatives.

    4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: This compound is used in pharmaceutical research and shares the boronic ester functional group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C13H20BNO2

Molecular Weight

233.12 g/mol

IUPAC Name

1-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-6-10-15(11)5/h6-10H,1-5H3/b9-8+

InChI Key

WRAFNCHDGBNTEJ-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CN2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.